

# Application Note: Quantification of Ofloxacin Using High-Performance Liquid Chromatography (HPLC)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ofloxacin

Cat. No.: B7728980

[Get Quote](#)

## Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **ofloxacin** in bulk pharmaceutical substances and solid dosage forms. The described method is simple, accurate, and precise, making it suitable for routine quality control and research applications.

## Introduction

**Ofloxacin** is a broad-spectrum synthetic antibacterial agent belonging to the fluoroquinolone class.<sup>[1]</sup> It is widely used in the treatment of various bacterial infections. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of **ofloxacin** in pharmaceutical formulations and for its monitoring in biological matrices during pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs).<sup>[2]</sup> This document provides a detailed protocol for the quantification of **ofloxacin** using an RP-HPLC method with UV detection.

## Experimental

### Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions for the analysis of **ofloxacin**.

Parameter	Value
HPLC System	Isocratic HPLC with UV-Vis Detector
Column	Polaris C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase	0.01 M Ammonium Acetate Buffer (pH 3.0, adjusted with orthophosphoric acid) : Acetonitrile (80:20 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	Ambient
Detection Wavelength	294 nm <sup>[3]</sup>
Run Time	Approximately 10 minutes

## Reagents and Standards

- **Ofloxacin** reference standard
- Ammonium acetate (analytical grade)
- Acetonitrile (HPLC grade)
- Orthophosphoric acid (analytical grade)
- Milli-Q or HPLC grade water

## Protocols

### Preparation of Mobile Phase

- Buffer Preparation (0.01 M Ammonium Acetate, pH 3.0): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 0.01 M solution. Adjust the pH to 3.0

using orthophosphoric acid.

- Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 80:20 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonicator for 15 minutes prior to use.[3]

## Preparation of Standard Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **ofloxacin** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-50 µg/mL).[2]

## Preparation of Sample Solutions (from Tablets)

- Tablet Powder Preparation: Weigh and finely powder 20 **ofloxacin** tablets.
- Sample Stock Solution: Accurately weigh a portion of the powdered tablets equivalent to 10 mg of **ofloxacin** and transfer it to a 100 mL volumetric flask.
- Extraction: Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.[4]
- Dilution: Cool the solution to room temperature and dilute to the mark with the mobile phase.
- Filtration: Filter a portion of the solution through a 0.45 µm syringe filter.
- Working Sample Solution: Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

## Method Validation Summary

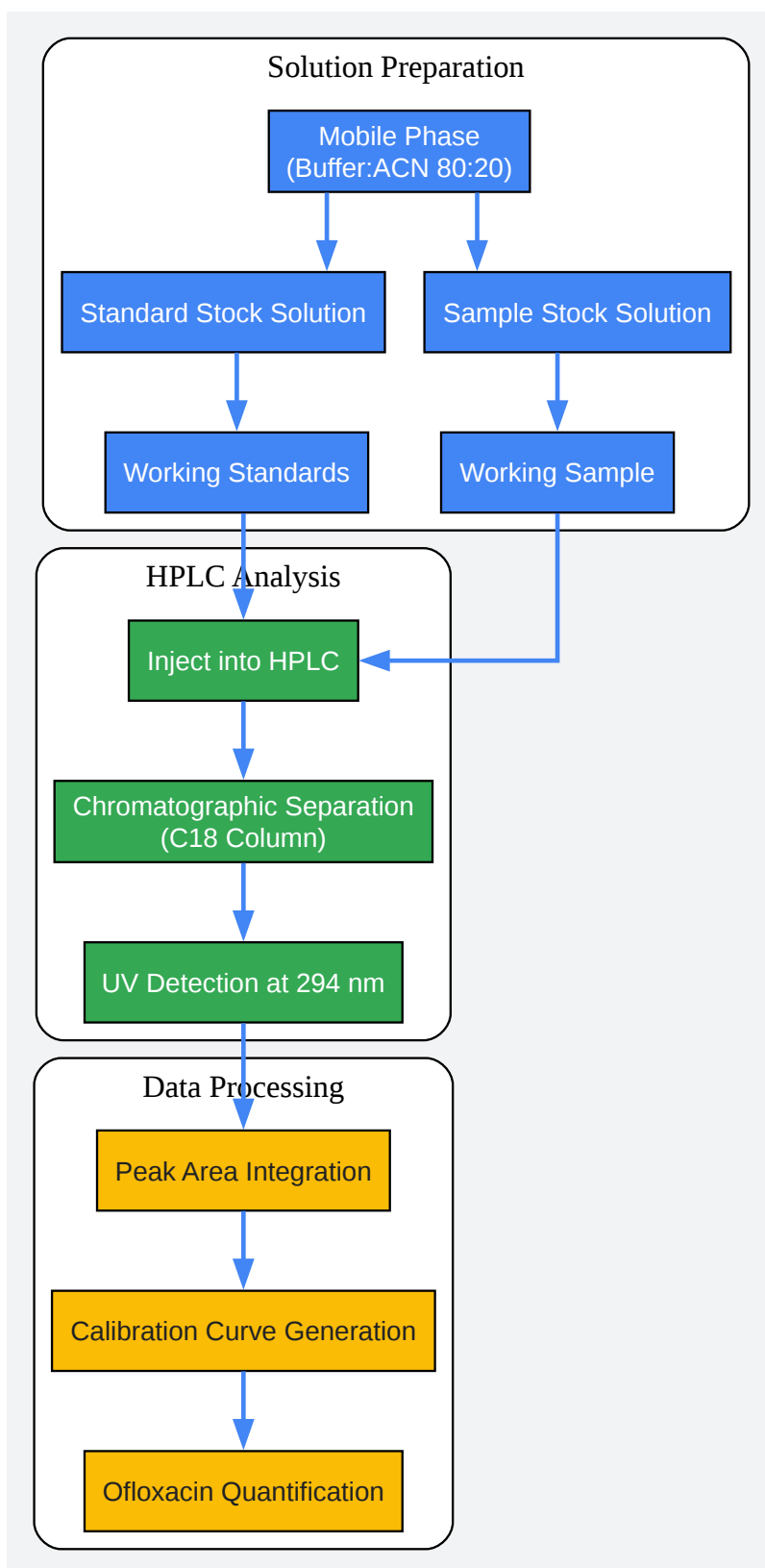
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1][5] The key validation parameters are summarized in the table below.

Validation Parameter	Result
Linearity Range	5 - 50 µg/mL[1]
Correlation Coefficient (r <sup>2</sup> )	> 0.999
Accuracy (% Recovery)	98.5% - 100.93%[6][7]
Precision (% RSD)	< 2%[3][8]
Limit of Detection (LOD)	0.16 µg/mL[3]
Limit of Quantification (LOQ)	0.49 µg/mL[3]
Specificity	No interference from common excipients was observed.

## Data Analysis

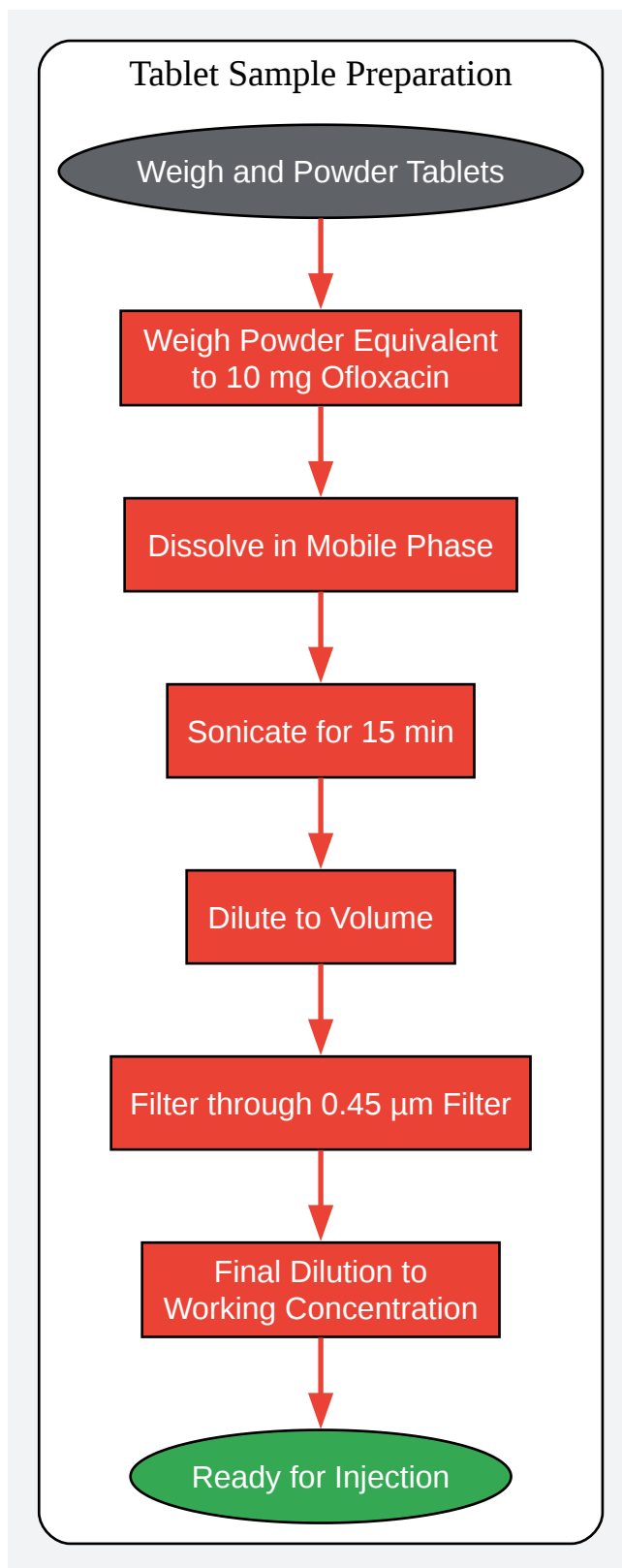
The concentration of **ofloxacin** in the sample solutions is determined by comparing the peak area of the sample with the peak areas of the standard solutions. A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions. The concentration of **ofloxacin** in the sample is then calculated using the regression equation of the calibration curve.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **ofloxacin** quantification by HPLC.



[Click to download full resolution via product page](#)

Caption: Detailed workflow for the preparation of **ofloxacin** tablet samples.

## Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of **ofloxacin** in pharmaceutical products. The method is straightforward to implement and provides accurate and precise results, making it ideal for routine quality control analysis and research purposes.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ijpsr.info [ijpsr.info]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. primescholars.com [primescholars.com]
- 7. Simultaneous Determination of Ofloxacin and Ornidazole in Solid Dosage Form by RP-HPLC and HPTLC Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of Stability Indicating Assay Method of Ofloxacin in Bulk and Pharmaceutical Dosage Form by RP-HPLC | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application Note: Quantification of Ofloxacin Using High-Performance Liquid Chromatography (HPLC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7728980#high-performance-liquid-chromatography-hplc-method-for-ofloxacin-quantification]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)